molecular formula C8H5BrN2O2 B8808817 2-Bromo-4-methyl-5-nitrobenzonitrile

2-Bromo-4-methyl-5-nitrobenzonitrile

Cat. No.: B8808817
M. Wt: 241.04 g/mol
InChI Key: SQUUGFCETPITLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-methyl-5-nitrobenzonitrile (CAS: 1202858-65-8; molecular formula: C₈H₅BrN₂O₂) is a halogenated aromatic nitrile derivative featuring bromine, methyl, and nitro substituents. Its molecular weight is 241.04 g/mol, and it is typically stored under dark, dry conditions at room temperature due to its sensitivity to light and moisture . The compound’s structure (Fig. 1) includes a nitrile group at position 1, a bromine atom at position 2, a methyl group at position 4, and a nitro group at position 5. This substitution pattern imparts significant electron-withdrawing effects, influencing its reactivity in cross-coupling reactions and applications in pharmaceutical intermediates .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-4-methyl-5-nitrobenzonitrile

InChI

InChI=1S/C8H5BrN2O2/c1-5-2-7(9)6(4-10)3-8(5)11(12)13/h2-3H,1H3

InChI Key

SQUUGFCETPITLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following compounds share structural similarities with 2-bromo-4-methyl-5-nitrobenzonitrile, differing primarily in substituent identity and position:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound Br (C2), CH₃ (C4), NO₂ (C5) C₈H₅BrN₂O₂ 241.04 1202858-65-8 High reactivity due to nitro group; used in drug synthesis .
2-Bromo-4-fluoro-5-nitrobenzonitrile Br (C2), F (C4), NO₂ (C5) C₇H₂BrFN₂O₂ 244.91 1379371-66-0 Enhanced electronegativity from fluorine; lower steric hindrance than methyl .
4-Bromo-5-iodo-2-methyl-benzonitrile Br (C4), I (C5), CH₃ (C2) C₈H₅BrIN 321.94 2169371-28-0 Bulky iodine substituent increases steric effects; potential for radioimaging .
4-Amino-3-bromo-5-nitrobenzonitrile NH₂ (C4), Br (C3), NO₂ (C5) C₇H₄BrN₃O₂ 242.03 79603-03-5 Amino group introduces electron-donating effects; alters solubility .
5-Bromo-2-hydroxybenzonitrile Br (C5), OH (C2) C₇H₄BrNO 198.02 6306-30-1 Hydrogen bonding (O–H⋯N) stabilizes crystal lattice; used in antiretroviral drugs .

Key Research Findings

  • Biological Activity : Nitrile derivatives like 5-bromo-2-hydroxybenzonitrile are precursors to antiretroviral agents and cancer therapies, while nitro-substituted variants (e.g., this compound) are explored as kinase inhibitors .
  • Thermal Stability : Nitro groups in this compound may lower thermal stability compared to fluoro or iodo analogs, necessitating careful handling .

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